molecular formula C11H9F3O2 B12837461 (1R,2S)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid

(1R,2S)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid

Cat. No.: B12837461
M. Wt: 230.18 g/mol
InChI Key: UKRIUIRBTVRYAH-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(1R,2S)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorodeschloroketamine: A dissociative anesthetic with a similar trifluoromethyl group.

    Oligoyne Derivatives: Compounds with multiple conjugated triple bonds, used in materials science.

Uniqueness

(1R,2S)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid is unique due to its cyclopropane ring and trifluoromethyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

IUPAC Name

(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16)/t8-,9-/m1/s1

InChI Key

UKRIUIRBTVRYAH-RKDXNWHRSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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